(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
The compound “(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” is a structurally complex heterocyclic molecule featuring a pyrazolo-pyrido-pyrimidine core fused with a dihydro ring system. The 2-chloro-4-fluorophenyl group is attached via a methanone linkage, while the 2-methyl substituent on the pyrazole ring enhances steric and electronic properties. The dihydro configuration (8,9-dihydro) may improve metabolic stability compared to fully aromatic analogs .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-6-16-20-8-11-9-22(5-4-15(11)23(16)21-10)17(24)13-3-2-12(19)7-14(13)18/h2-3,6-8H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMBEXYGEAMDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Dihydro vs.
Halogen Substituents : The 2-chloro-4-fluorophenyl group in the target compound introduces dual halogen effects—chlorine for lipophilicity and fluorine for electronic modulation. This contrasts with MK7 (3-chlorophenyl) and MK8 (4-fluorophenyl), where single halogens impact solubility and target affinity differently .
Methyl and Phenyl Groups: The 2-methyl group on the pyrazole ring in the target compound may hinder rotational freedom, improving binding kinetics. Similar effects are noted in ’s methyl-substituted derivative .
Table 2: Elemental Analysis and Spectroscopic Data
Insights:
- Elemental Analysis : The target compound’s higher nitrogen content (~20%) compared to MK7/MK8 (~14–15%) reflects its additional pyrido ring nitrogen atoms .
- IR and NMR: The methanone carbonyl stretch (~1612 cm⁻¹) aligns with analogs in and . Aromatic proton signals (δ 6.8–8.1 ppm) are consistent across derivatives, but methyl groups (δ 1.7–1.9 ppm) show variability depending on substitution patterns .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include:
- Condensation : Pyrazole derivatives are condensed with substituted pyridines under reflux in solvents like ethanol or dichloromethane (60–80°C, 12–24 hours).
- Substitution : Halogenated aryl groups (e.g., 2-chloro-4-fluorophenyl) are introduced via nucleophilic aromatic substitution (e.g., using Pd catalysts).
- Cyclization : Acid- or base-mediated cyclization forms the fused pyrazolo-pyrido-pyrimidine core .
- Monitoring : Reaction progress is tracked via TLC and NMR to ensure intermediate purity.
Q. Which analytical techniques are essential for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. Aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl groups resonate near δ 2.3–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 423.12).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and validates bond lengths/angles (e.g., using SHELX software for refinement) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 2-chloro-4-fluorophenyl group?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos to enhance cross-coupling efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated aryl precursors.
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .
Q. How should discrepancies between computational and experimental spectral data be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09). Deviations >0.3 ppm may indicate misassigned substituents.
- Dynamic Effects : Consider tautomeric equilibria or conformational flexibility in solution (e.g., dihydropyrido rings may adopt multiple puckered states) .
- Crystallographic Backup : Resolve ambiguities via X-ray structure determination. For example, unit cell parameters (e.g., a = 9.08 Å, β = 99.46°) from related compounds validate bond angles .
Q. What strategies are recommended for evaluating this compound’s biological activity in kinase inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, CDK2) based on structural homology to pyrazolo-pyrimidine inhibitors .
- Assay Design :
- In vitro : Use fluorescence polarization (FP) assays with ATP-competitive probes (IC values <100 nM suggest high potency).
- Selectivity Screening : Test against a panel of 50+ kinases to identify off-target effects .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes (e.g., chlorofluorophenyl group occupying hydrophobic pockets) .
Data Analysis & Experimental Design
Q. How can researchers design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Variable Substituents : Modify the 2-methyl group (e.g., replace with ethyl, isopropyl) and the chlorofluorophenyl moiety (e.g., vary halogen positions).
- Activity Metrics : Measure IC (enzymatic assays) and logP (HPLC) to correlate hydrophobicity with potency.
- Statistical Tools : Use multivariate regression (e.g., PLS analysis) to identify critical structural descriptors .
Q. What experimental controls are critical in stability studies under physiological conditions?
- Methodological Answer :
- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.
- Degradation Markers : Monitor via HPLC for hydrolyzed products (e.g., cleavage of the methanone bridge).
- Light/Oxygen Controls : Store samples in amber vials under N to prevent photodegradation/oxidation .
Structural & Mechanistic Insights
Q. How does the dihydropyrido ring conformation influence binding to biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
